Cas no 870543-99-0 (2-chloro-3-methoxy-5-methyl-Pyrazine)
2-chloro-3-methoxy-5-methyl-Pyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-3-methoxy-5-methyl-Pyrazine
- 2-chloro-3-methoxy-5-methylpyrazine
- FT-0743566
- 870543-99-0
- EN300-7646271
- DB-239893
- SCHEMBL26281254
-
- MDL: MFCD15144339
- Inchi: 1S/C6H7ClN2O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3
- InChI Key: ULSNSQROYHUFOZ-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C(C=N1)C)OC
Computed Properties
- Exact Mass: 158.0246905g/mol
- Monoisotopic Mass: 158.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 35Ų
2-chloro-3-methoxy-5-methyl-Pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D337337-5g |
2-chloro-3-methoxy-5-methylpyrazine |
870543-99-0 | 97% | 5g |
$2400 | 2023-09-02 | |
| eNovation Chemicals LLC | D337337-25g |
2-chloro-3-methoxy-5-methylpyrazine |
870543-99-0 | 97% | 25g |
$5000 | 2023-09-02 | |
| Enamine | EN300-7646271-0.05g |
2-chloro-3-methoxy-5-methylpyrazine |
870543-99-0 | 95.0% | 0.05g |
$252.0 | 2025-02-24 | |
| Enamine | EN300-7646271-0.1g |
2-chloro-3-methoxy-5-methylpyrazine |
870543-99-0 | 95.0% | 0.1g |
$376.0 | 2025-02-24 | |
| Enamine | EN300-7646271-0.25g |
2-chloro-3-methoxy-5-methylpyrazine |
870543-99-0 | 95.0% | 0.25g |
$538.0 | 2025-02-24 | |
| Enamine | EN300-7646271-0.5g |
2-chloro-3-methoxy-5-methylpyrazine |
870543-99-0 | 95.0% | 0.5g |
$847.0 | 2025-02-24 | |
| Enamine | EN300-7646271-1.0g |
2-chloro-3-methoxy-5-methylpyrazine |
870543-99-0 | 95.0% | 1.0g |
$1086.0 | 2025-02-24 | |
| Enamine | EN300-7646271-2.5g |
2-chloro-3-methoxy-5-methylpyrazine |
870543-99-0 | 95.0% | 2.5g |
$2127.0 | 2025-02-24 | |
| Enamine | EN300-7646271-5.0g |
2-chloro-3-methoxy-5-methylpyrazine |
870543-99-0 | 95.0% | 5.0g |
$3147.0 | 2025-02-24 | |
| Enamine | EN300-7646271-10.0g |
2-chloro-3-methoxy-5-methylpyrazine |
870543-99-0 | 95.0% | 10.0g |
$4667.0 | 2025-02-24 |
2-chloro-3-methoxy-5-methyl-Pyrazine Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-chloro-3-methoxy-5-methyl-Pyrazine
2-Chloro-3-Methoxy-5-Methyl-Pyrazine: A Comprehensive Overview
2-Chloro-3-Methoxy-5-Methyl-Pyrazine (CAS No. 870543-99-0) is a heterocyclic compound with a pyrazine ring system, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is characterized by the presence of a chlorine atom at position 2, a methoxy group (-OCH₃) at position 3, and a methyl group (-CH₃) at position 5. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it an interesting subject of study in various fields of chemistry and materials science.
The pyrazine ring system is known for its aromaticity and conjugation, which contribute to the stability and reactivity of the compound. The substitution pattern in 2-chloro-3-methoxy-5-methyl-pyrazine plays a crucial role in determining its electronic properties. The chlorine atom at position 2 introduces electron-withdrawing effects, while the methoxy group at position 3 provides electron-donating effects through resonance. The methyl group at position 5 adds steric bulk to the molecule, influencing its solubility and reactivity. These features make 2-chloro-3-methoxy-5-methyl-pyrazine a versatile compound with potential applications in pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of pyrazine derivatives in drug discovery. For instance, researchers have explored the potential of 2-chloro-3-methoxy-5-methyl-pyrazine as a lead compound for developing new antifungal agents. Its ability to inhibit fungal growth has been attributed to its interaction with specific cellular targets, such as enzymes involved in cell wall synthesis. This finding underscores the importance of understanding the molecular mechanisms underlying the bioactivity of this compound.
In addition to its biological applications, 2-chloro-3-methoxy-5-methyl-pyrazine has shown promise in materials science. Its electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on optimizing the synthesis of this compound to enhance its stability and efficiency when incorporated into electronic devices. By modifying the substituents on the pyrazine ring, scientists aim to tailor its electronic properties for specific applications.
The synthesis of 2-chloro-3-methoxy-5-methyl-pyrazine typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For example, the use of transition metal catalysts has been reported to improve yields and reduce reaction times. These developments are critical for scaling up production to meet industrial demands.
Another area of active research is the environmental impact of 2-chloro-3-methoxy-5-methyl-pyrazine. As concerns about chemical pollution grow, understanding the fate and toxicity of this compound in natural environments has become increasingly important. Studies have shown that it undergoes biodegradation under certain conditions, but further research is needed to assess its long-term effects on ecosystems.
In conclusion, 2-chloro-3-methoxy-5-methyl-pyrazine (CAS No. 870543-99-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an attractive target for both fundamental research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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